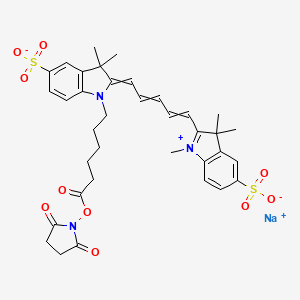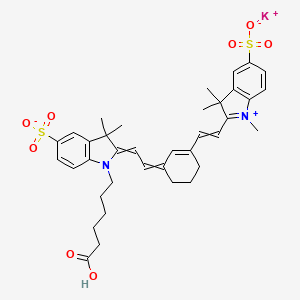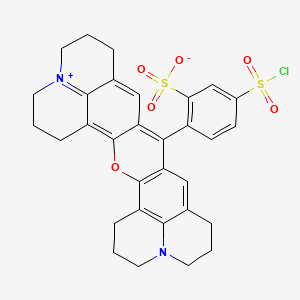
TAMRA-PEG4-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA-PEG4-DBCO is a PEG-based TAMRA dye that contains a DBCO group . The TAMRA dye is widely used in oligonucleotide labeling and automated DNA sequencing applications . DBCO-PEG4-TAMRA is a click chemistry reagent, it contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
The synthesis of TAMRA-PEG4-DBCO involves the use of Click Chemistry . This is a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . DBCO reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage .Molecular Structure Analysis
The molecular formula of TAMRA-PEG4-DBCO is C54H57N5O10 . It has a molecular weight of 936.1 g/mol .Chemical Reactions Analysis
The DBCO group in TAMRA-PEG4-DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
TAMRA-PEG4-DBCO has a molecular weight of 936.1 g/mol . It has a molecular formula of C54H57N5O10 . The compound is a solid and its color ranges from light brown to brown . It is soluble in DMSO, DMF, and DCM .Wissenschaftliche Forschungsanwendungen
TAMRA-PEG4-DBCO is a compound that combines the properties of TAMRA , a red-emitting fluorescent dye, and DBCO , a component that enables copper-free Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .
-
Scientific Field: Biochemistry and Molecular Biology
- Application : TAMRA-PEG4-DBCO is used as a labeling reagent in oligonucleotide labeling and automated DNA sequencing applications .
- Method of Application : The DBCO group in TAMRA-PEG4-DBCO reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This is an ideal alternative for applications that are intolerant to copper.
-
Scientific Field: Cellular Imaging
- Application : TAMRA-PEG4-DBCO is used in cellular imaging and other fluorescence-based assays .
- Method of Application : TAMRA, part of the TAMRA-PEG4-DBCO compound, emits fluorescence when excited with light in the green to blue range . This property is used to label and visualize cellular components.
-
Scientific Field: Drug Discovery
- Application : TAMRA-PEG4-DBCO can be conjugated to biomolecules for imaging and diagnostic purposes , or to create drug delivery vehicles with improved pharmacokinetic properties .
- Method of Application : The DBCO group in TAMRA-PEG4-DBCO reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This is an ideal alternative for applications that are intolerant to copper.
-
Scientific Field: Bioconjugation
- Application : TAMRA-PEG4-DBCO is used in bioconjugation reactions , particularly in copper-free click chemistry (strain-promoted azide-alkyne cycloaddition, SPAAC) .
- Method of Application : The DBCO group in TAMRA-PEG4-DBCO reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This is an ideal alternative for applications that are intolerant to copper.
-
Scientific Field: Nucleic Acid Labeling
- Application : TAMRA-PEG4-DBCO is frequently employed for nucleic acid labeling .
- Method of Application : The DBCO group in TAMRA-PEG4-DBCO reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This is an ideal alternative for applications that are intolerant to copper.
-
Scientific Field: Automated DNA Sequencing
- Application : TAMRA-PEG4-DBCO is used in automated DNA sequencing applications .
- Method of Application : The DBCO group in TAMRA-PEG4-DBCO reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This is an ideal alternative for applications that are intolerant to copper.
Zukünftige Richtungen
TAMRA-PEG4-DBCO is a promising compound in the field of biochemistry, particularly in oligonucleotide labeling and automated DNA sequencing applications . Its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups opens up new possibilities for its use in Click Chemistry .
Eigenschaften
CAS-Nummer |
1895849-41-8 |
|---|---|
Produktname |
TAMRA-PEG4-DBCO |
Molekularformel |
C54H57N5O10 |
Molekulargewicht |
936.08 |
IUPAC-Name |
TAMRA-PEG4-DBCO |
InChI |
InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)46-33-39(15-18-43(46)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) |
InChI-Schlüssel |
PPBDZCKACSOPKU-UHFFFAOYSA-N |
SMILES |
O=C(CCNC(CCOCCOCCOCCOCCNC(C1=CC=C(C([O-])=O)C(C2=C(C=C/3)C(OC4=C2C=CC(N(C)C)=C4)=CC3=[N+](C)/C)=C1)=O)=O)N5CC6=C(C=CC=C6)C#CC7=C5C=CC=C7 |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TAMRA-PEG4-DBCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










